Cas no 1030433-47-6 (5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)

5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
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- 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydro furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol
- STK501494
- STK360800
- 5-{3-aminothieno[2,3-b]pyridin-2-yl}-4-(oxolan-2-ylmethyl)-1,2,4-triaz
- 5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD12026968
- インチ: 1S/C14H15N5OS2/c15-10-9-4-1-5-16-13(9)22-11(10)12-17-18-14(21)19(12)7-8-3-2-6-20-8/h1,4-5,8H,2-3,6-7,15H2,(H,18,21)
- InChIKey: RJYCSPLKFIUIET-UHFFFAOYSA-N
- ほほえんだ: S1C2C(=CC=CN=2)C(=C1C1=NNC(N1CC1CCCO1)=S)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 488
- トポロジー分子極性表面積: 136
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 618.2±65.0 °C at 760 mmHg
- フラッシュポイント: 327.7±34.3 °C
- じょうきあつ: 0.0±1.8 mmHg at 25°C
5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB405570-1g |
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol; . |
1030433-47-6 | 1g |
€317.00 | 2025-02-14 | ||
abcr | AB405570-1 g |
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol |
1030433-47-6 | 1 g |
€322.50 | 2023-07-19 | ||
Chemenu | CM363919-5g |
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4h-1,2,4-triazole-3-thiol |
1030433-47-6 | 95% | 5g |
$912 | 2023-11-26 | |
Chemenu | CM363919-1g |
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4h-1,2,4-triazole-3-thiol |
1030433-47-6 | 95% | 1g |
$305 | 2023-11-26 | |
Matrix Scientific | 036764-500mg |
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol |
1030433-47-6 | 500mg |
$189.00 | 2023-09-09 | ||
Ambeed | A564488-5g |
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol |
1030433-47-6 | 97% | 5g |
$760.0 | 2024-04-26 | |
A2B Chem LLC | AI05831-1g |
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4h-1,2,4-triazole-3-thiol |
1030433-47-6 | >95% | 1g |
$509.00 | 2024-04-20 | |
A2B Chem LLC | AI05831-500mg |
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4h-1,2,4-triazole-3-thiol |
1030433-47-6 | >95% | 500mg |
$467.00 | 2024-04-20 | |
abcr | AB405570-500 mg |
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol |
1030433-47-6 | 500MG |
€254.60 | 2023-02-20 | ||
TRC | A020215-1000mg |
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol |
1030433-47-6 | 1g |
$ 720.00 | 2022-06-08 |
5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiolに関する追加情報
Introduction to 5-(3-Aminothieno[2,3-bpyridin-2-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1030433-47-6)
5-(3-Aminothieno[2,3-bpyridin-2-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1030433-47-6, belongs to a class of heterocyclic molecules characterized by the presence of multiple nitrogen-containing rings. The unique arrangement of these rings, coupled with functional groups such as amines and thiols, makes this molecule a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of 5-(3-Aminothieno[2,3-bpyridin-2-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol incorporates several key pharmacophoric elements that are known to interact with biological targets. The presence of a thieno[2,3-bpyridine core suggests potential binding affinity to proteins and enzymes involved in various cellular pathways. Additionally, the tetrahydrofuran moiety introduces flexibility and solubility enhancements, which are critical factors in drug design for improving bioavailability and pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater accuracy. Studies have indicated that the amine and thiol functional groups may play crucial roles in modulating enzyme activity and receptor binding. These findings align with the growing interest in designing molecules that can selectively interact with specific biological pathways, thereby minimizing side effects and enhancing therapeutic efficacy.
In the context of current pharmaceutical research, 5-(3-Aminothieno[2,3-bpyridin-2-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential applications in addressing various diseases. Preliminary studies suggest that this compound may exhibit inhibitory activity against enzymes involved in inflammation and cancer progression. The thieno[2,3-bpyridine scaffold is particularly noteworthy for its structural similarity to known bioactive molecules, which has facilitated its exploration as a lead compound in medicinal chemistry.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. The incorporation of the tetrahydrofuran group further complicates the synthesis but also enhances the compound's pharmacological profile by improving its solubility in both aqueous and organic solvents.
From a biochemical perspective, the thiol group in 5-(3-Aminothieno[2,3-bpyridin-2-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is particularly interesting due to its ability to participate in redox reactions. Thiols are well-known for their role in maintaining cellular homeostasis and have been explored as therapeutic agents in conditions involving oxidative stress. The combination of this functional group with other pharmacophores may lead to novel mechanisms of action that could be exploited for therapeutic benefit.
The potential applications of this compound extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for use as an intermediate in the synthesis of larger biopharmaceuticals or as a component in drug delivery systems. The ability to modify its structure further allows for fine-tuning of its pharmacological properties, making it a versatile tool for medicinal chemists.
In conclusion,5-(3-Aminothieno[2,3-bpyridin-2-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1030433-47-6) represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse functional groups offer numerous opportunities for exploration in drug discovery and development. As research continues to uncover new therapeutic targets and mechanisms, this compound is poised to play a crucial role in addressing some of the most challenging diseases faced by humanity today.
1030433-47-6 (5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol) 関連製品
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